Glycinamide

Description

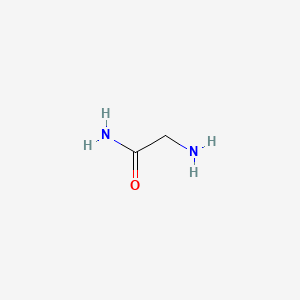

Structure

3D Structure

Properties

IUPAC Name |

2-aminoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c3-1-2(4)5/h1,3H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBCJVAWIBVWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1668-10-6 (hydrochloride), 598-41-4 (Parent) | |

| Record name | Glycine amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycinamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1060508 | |

| Record name | Acetamide, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-41-4, 1668-10-6 | |

| Record name | Glycinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycinamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03636 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetamide, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JDT453NWO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | glycinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Intricate Machinery of Purine Synthesis: A Technical Guide to Glycinamide Ribonucleotide Synthetase (GARS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glycinamide Ribonucleotide Synthetase (GARS), a pivotal enzyme in the de novo purine biosynthesis pathway. We delve into its core function, enzymatic mechanism, structural biology, and clinical significance, presenting key quantitative data and detailed experimental methodologies for its study.

Core Function and Significance

This compound Ribonucleotide Synthetase (GARS), also known as phosphoribosylamine-glycine ligase (EC 6.3.4.13), catalyzes the second committed step in the de novo synthesis of purine nucleotides.[1] This essential pathway is responsible for the production of adenosine and guanosine nucleotides, the fundamental building blocks of DNA and RNA, as well as key molecules in cellular energy metabolism and signaling.[2]

The reaction catalyzed by GARS involves the ATP-dependent condensation of 5-phospho-D-ribosylamine (PRA) and glycine to form N1-(5-phospho-D-ribosyl)this compound (GAR), adenosine diphosphate (ADP), and inorganic phosphate (Pi).[1][3]

Reaction: ATP + 5-phospho-D-ribosylamine + glycine ⇌ ADP + phosphate + N1-(5-phospho-D-ribosyl)this compound[1]

Given its crucial role in nucleotide metabolism, GARS is a potential target for therapeutic intervention, particularly in cancer and autoimmune diseases where rapidly proliferating cells have a high demand for purines.[4][5]

Enzymatic Mechanism and Kinetics

GARS operates through an ordered sequential kinetic mechanism.[1] The substrates bind to the enzyme in a specific order: PRA binds first, followed by ATP, and then glycine.[1] The products are also released in a defined sequence: inorganic phosphate is the first to dissociate, followed by ADP, and finally GAR.[1]

The reaction proceeds in two main stages:

-

Activation of Glycine: The carboxyl group of glycine is activated through phosphorylation by ATP, forming a glycyl-phosphate intermediate.[6][7]

-

Amide Bond Formation: The amino group of PRA then performs a nucleophilic attack on the activated carboxyl group of the glycyl-phosphate intermediate, leading to the formation of an amide bond and the release of inorganic phosphate.[6]

Quantitative Kinetic Data

The following table summarizes the kinetic parameters for GARS from various sources. These values are critical for understanding the enzyme's efficiency and for the development of kinetic assays and inhibitor screening.

| Organism/Enzyme Source | Substrate | Km (μM) | kcat (s-1) | Reference |

| Escherichia coli | PRA | 130 | 35 | |

| Glycine | 280 | 35 | ||

| ATP | 80 | 35 | ||

| Chicken Liver | PRA | 5-23 times Km for PRA | Diminished Vmax | [8] |

| Glycine | - | - | ||

| ATP | - | - | ||

| Human Fibroblasts | Glycine | - | 5.19 nmol/5x105 cells/30 min (Vmax) | [9] |

| ATP | - | 5.19 nmol/5x105 cells/30 min (Vmax) | [9] | |

| Chinese Hamster Ovary Cells | Glycine | - | 13.4 nmol/5x105 cells/30 min (Vmax) | [9] |

| ATP | - | 13.4 nmol/5x105 cells/30 min (Vmax) | [9] |

Note: Kinetic parameters can vary depending on the specific assay conditions (pH, temperature, ionic strength).

Structural Biology

The three-dimensional structure of GARS has been elucidated, providing valuable insights into its catalytic mechanism and substrate binding. In bacteria, GARS is a monofunctional enzyme encoded by the purD gene.[1] In higher eukaryotes, including humans, the GARS activity is part of a trifunctional protein that also contains the enzymatic activities for phosphoribosylthis compound formyltransferase (GART) and phosphoribosylaminoimidazole synthetase (AIRS).[1][10]

The bacterial GARS enzyme is a multi-domain protein. For instance, the E. coli GARS consists of four domains labeled N, A, B, and C. The active site is located in a cleft between the large core domain (comprising N, A, and C domains) and the smaller, more mobile B domain. The binding of ATP occurs within the A and B domains, while the N and C domains are primarily responsible for the specificity of PRA and glycine binding. The structure of GARS shares similarities with other ATP-grasp superfamily enzymes, such as D-alanine:D-alanine ligase and biotin carboxylase.

Signaling and Metabolic Pathways

GARS is a key component of the de novo purine biosynthesis pathway, a fundamental metabolic route for the synthesis of purine nucleotides.

Caption: The de novo purine biosynthesis pathway, highlighting the central role of GARS.

Experimental Protocols

Expression and Purification of Recombinant GARS (E. coli)

This protocol describes the overexpression and purification of His-tagged GARS from E. coli.

Caption: Workflow for the expression and purification of recombinant GARS.

Methodology:

-

Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with a plasmid vector containing the GARS gene fused to a polyhistidine tag.

-

Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at 30°C.

-

Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol) and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged GARS from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Dialysis: Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.

GARS Enzyme Activity Assay

This protocol outlines a continuous spectrophotometric assay to measure GARS activity by coupling the production of ADP to the oxidation of NADH.

Principle: The ADP produced by the GARS reaction is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH, which can be monitored by the decrease in absorbance at 340 nm.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 100 mM KCl

-

Substrates: 5-phospho-D-ribosylamine (PRA, freshly prepared), Glycine, ATP

-

Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)

-

Coupling Substrates: Phosphoenolpyruvate (PEP), NADH

-

Purified GARS enzyme

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing assay buffer, PRA, glycine, ATP, PEP, and NADH.

-

Add the coupling enzymes (PK and LDH) to the mixture.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in a spectrophotometer.

-

Initiate the reaction by adding a known amount of purified GARS enzyme.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).

Caption: Coupled spectrophotometric assay for measuring GARS activity.

Clinical Relevance

The gene for the human trifunctional GARS-AIRS-GART protein is located on chromosome 21.[1] Overexpression of this enzyme due to trisomy 21 has been implicated in the increased purine levels observed in individuals with Down syndrome, which may contribute to some of the neurological features of the condition.[1] However, no specific mutations in the GARS domain have been directly linked to causing Down syndrome-related intellectual disability.[1]

Conclusion

This compound ribonucleotide synthetase is a fundamentally important enzyme in the biosynthesis of purines. Its well-defined role, ordered kinetic mechanism, and elucidated structure make it a subject of ongoing research and a potential target for the development of novel therapeutics. The technical information and protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of purine metabolism and its implications in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Free-Energy Profile Analysis of the Catalytic Reaction of this compound Ribonucleotide Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Schematic diagram of de novo and salvage purine nucleotide synthesis with points of regulation by Akt [pfocr.wikipathways.org]

- 4. The human this compound ribonucleotide transformylase domain: purification, characterization, and kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. news-medical.net [news-medical.net]

- 7. academic.oup.com [academic.oup.com]

- 8. experts.umn.edu [experts.umn.edu]

- 9. Mammalian this compound ribonucleotide transformylase. Kinetic mechanism and associated de novo purine biosynthetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Glycinamide: Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of glycinamide and its hydrochloride salt. It includes detailed experimental protocols for its synthesis and characterization, along with a visual representation of its role in key biological pathways.

Chemical Structure and Identification

This compound is the amide derivative of the amino acid glycine.[1] Its structure is characterized by a primary amine group and an amide functional group attached to a central methylene carbon.

Below are the key identifiers for this compound and its commonly used hydrochloride salt:

| Identifier | This compound | This compound Hydrochloride |

| IUPAC Name | 2-Aminoacetamide | 2-Aminoacetamide hydrochloride |

| Synonyms | Glycine amide, Aminoacetamide | Aminoacetamide hydrochloride, Glycine amide hydrochloride |

| Molecular Formula | C₂H₆N₂O | C₂H₇ClN₂O |

| Molecular Weight | 74.08 g/mol [2][3] | 110.54 g/mol |

| CAS Number | 598-41-4[1][3] | 1668-10-6[1] |

| SMILES String | C(C(=O)N)N[1][2] | C(C(=O)N)N.Cl |

Physicochemical Properties

This compound is a white, water-soluble solid.[1] Its physicochemical properties are crucial for its application in research and development, particularly its use as a biological buffer.[1]

Table of Physicochemical Properties:

| Property | Value (this compound) | Value (this compound Hydrochloride) |

| Appearance | White solid, needle-shaped crystals[3][4] | White crystalline powder |

| Melting Point | 65-67 °C[1][4] | 204 °C (decomposes)[5] |

| Boiling Point | Decomposes[1] | Not applicable |

| pKa | 7.95 (at 25 °C)[4][6] | 8.20 (at 20 °C)[1] |

| Solubility in Water | Good | 1100 g/L[7][8][9] |

| ΔpKa/°C | Not reported | -0.029[1][10] |

Role in Biological Pathways

This compound, in the form of this compound ribonucleotide (GAR), is a key intermediate in the de novo purine biosynthesis pathway.[1][11] This pathway is fundamental for the synthesis of the purine nucleotides, adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are essential building blocks for DNA and RNA.

References

- 1. The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Phosphoribosylthis compound formyltransferase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Glycinamide Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Glycinamide hydrochloride, with the CAS Registry Number 1668-10-6, is the hydrochloride salt of this compound, the amide derivative of the amino acid glycine.[1][2][3] It presents as a white to pale cream crystalline powder that is highly soluble in water.[4][5][6] This compound has emerged as a versatile and critical component in various scientific and industrial applications, particularly in pharmaceutical synthesis and biochemical research.[5][7] Its utility stems from its role as a key pharmaceutical intermediate, a physiological pH buffer, and a fundamental building block in organic and peptide synthesis.[3][5][7] This guide provides an in-depth overview of its chemical properties, primary applications, and detailed experimental protocols relevant to its use in research and development.

Physicochemical and Quantitative Data

The fundamental properties of this compound hydrochloride are summarized below, providing essential data for its application in experimental settings.

Table 1: General and Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 1668-10-6 | [1][2][4] |

| Molecular Formula | C₂H₇ClN₂O | [1][2][4] |

| Molecular Weight | 110.54 g/mol | [1][4] |

| Appearance | White to pale cream crystalline powder | [4][5][6] |

| Melting Point | ~204 °C (with decomposition) | [4] |

| pKa | 8.20 (at 20 °C) | [3][4] |

| Water Solubility | Soluble (1100 g/L) | [4] |

| ΔpKa/°C | -0.029 | [3] |

Table 2: Typical Product Specifications

| Specification | Value | Reference(s) |

| Assay (Titration) | ≥97.5 to ≤102.5% | [6] |

| Water Content (Karl Fischer) | ≤1.0% | [6] |

| Appearance (Color) | White to pale cream | [6] |

| Clarity of Solution | 0.5% w/v solution in water is transparent | [6] |

| Identification (FTIR) | Conforms to standard | [6] |

Core Applications in Research and Development

This compound hydrochloride is a valuable tool for researchers due to its diverse functionalities.

-

Pharmaceutical Intermediate: A primary application is its role as a precursor in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[5][7] Its stable and reactive nature makes it an ideal starting material for constructing complex molecular architectures required for targeted therapies.[5][7]

-

Biochemical Buffering Agent: As one of "Good's buffers," it is particularly useful for maintaining a stable pH in the physiological range (pKa = 8.20).[3] This property is critical for various biochemical assays and cell culture applications where precise pH control is necessary.[3]

-

Peptide Synthesis: It serves as a crucial reagent in peptide chemistry. A significant application is in the synthesis of this compound ribonucleotide (GAR), an essential intermediate in the de novo biosynthesis of purines.[3][8] It is also used to introduce a C-terminal amide, which is a common feature in many biologically active peptides.[9]

-

Antiviral Research: Research has identified this compound as a biologically active metabolite of the antiretroviral tripeptide glycyl-prolyl-glycinamide (GPG-amide).[8] this compound itself demonstrates antiretroviral activity, making it a compound of interest in the development of new antiviral agents.[8]

-

Organic Synthesis: Beyond pharmaceuticals, it is a versatile building block in general organic synthesis, enabling the creation of novel compounds for various applications.[5]

Key Experimental Protocols

This section details methodologies for the synthesis of this compound hydrochloride and its application in peptide coupling reactions.

Protocol 1: Synthesis of this compound Hydrochloride from Aminoacetonitrile Hydrochloride

This method provides a high-yield synthesis under relatively mild conditions.[10]

Materials:

-

Aminoacetonitrile hydrochloride

-

Isopropanol (99.0%)

-

Hydrogen chloride gas (dry)

-

Methanol (for recrystallization)

-

500ml three-necked flask

-

Heating mantle and temperature controller

-

Gas dispersion tube

-

Magnetic stirrer

-

Suction filtration apparatus

Procedure:

-

Add 148 ml of isopropanol and 37 g (0.40 mol) of aminoacetonitrile hydrochloride to a 500 ml three-necked flask equipped with a magnetic stirrer and gas dispersion tube.[10]

-

Heat the mixture to 55-60 °C while stirring.[10]

-

Pass dry hydrogen chloride gas through the solution for 1.5 hours until saturation is achieved.[10]

-

Maintain the temperature at 55-60 °C and continue stirring for an additional 4 hours.[10]

-

Cool the reaction mixture to room temperature.[10]

-

Collect the resulting solid precipitate by suction filtration. This yields approximately 41.4 g of the crude product.[10]

-

Recrystallize the crude solid from methanol to obtain pure this compound hydrochloride. The expected yield is approximately 37.6 g (85.0%).[10]

Protocol 2: Application in Solid-Phase Peptide Synthesis (SPPS) - Peptide Coupling

This protocol describes a typical procedure for coupling a protected amino acid to this compound hydrochloride.

Materials:

-

Boc-protected amino acid (e.g., Boc-ΔTyr(Cl₂Bzl)-OH)

-

This compound hydrochloride

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

Reaction vessel

-

Magnetic stirrer

-

Temperature control system (e.g., ice bath)

Procedure:

-

In a reaction vessel, dissolve the Boc-protected amino acid (0.7 mmol), this compound hydrochloride (77.4 mg, 0.7 mmol), and triethylamine (0.1 mL, 0.7 mmol) in 7 mL of DMF.

-

Cool the solution to -10 °C using an appropriate cooling bath.

-

Add EDC·HCl (148 mg, 0.77 mmol) and HOBt (129 mg, 0.84 mmol) to the cooled reaction mixture.

-

Allow the reaction to proceed, monitoring its completion by a suitable method (e.g., TLC, HPLC). The reaction mixture is typically stirred for several hours to overnight.

-

Upon completion, the peptide product can be isolated using standard workup and purification procedures, such as extraction and chromatography.

Visualized Workflows and Pathways

Diagrams created using Graphviz DOT language to illustrate key processes involving this compound hydrochloride.

Caption: Experimental workflow for the synthesis of this compound hydrochloride.

Caption: Enzymatic synthesis of this compound Ribonucleotide (GAR).

References

- 1. scbt.com [scbt.com]

- 2. This compound hydrochloride | C2H7ClN2O | CID 2723639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound hydrochloride | 1668-10-6 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. A11128.22 [thermofisher.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound Hydrochloride|CAS 1668-10-6|Research Use [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. CN103265448A - Preparation method for this compound hydrochloride - Google Patents [patents.google.com]

The Central Role of Glycinamide Ribonucleotide (GAR) in De Novo Purine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The de novo purine biosynthesis pathway is a fundamental metabolic process responsible for the synthesis of purine nucleotides, the essential building blocks of DNA and RNA. This pathway is a critical target for therapeutic intervention, particularly in oncology and infectious diseases, due to the increased demand for nucleotides in rapidly proliferating cells. This technical guide provides an in-depth examination of the pivotal role of glycinamide ribonucleotide (GAR), a key intermediate in this pathway. We will delve into the enzymatic reactions surrounding GAR, present quantitative data on enzyme kinetics, detail experimental methodologies, and explore the implications for drug development.

Introduction to De Novo Purine Biosynthesis

The de novo synthesis of purine nucleotides is a conserved pathway that constructs the purine ring from basic precursors such as amino acids, one-carbon units, and carbon dioxide.[1] The pathway consists of a series of enzymatic steps, ultimately leading to the formation of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[2] Due to its critical role in cell proliferation, this pathway is a well-established target for chemotherapeutic agents.[3][4]

This compound Ribonucleotide (GAR): A Key Intermediate

This compound ribonucleotide (GAR) is the product of the second step and the substrate for the third step in the de novo purine biosynthesis pathway. Its formation and subsequent conversion are critical for the progression of the entire pathway.

Synthesis of this compound Ribonucleotide

GAR is synthesized from 5-phosphoribosylamine (PRA) and glycine in an ATP-dependent reaction catalyzed by This compound ribonucleotide synthetase (GARS) , also known as phosphoribosylamine-glycine ligase.[5][6] In higher eukaryotes, including humans, GARS is one of three enzymatic activities residing on a single trifunctional polypeptide, GARS-AIRS-GART .[3] This multifunctional protein also contains the activities for aminoimidazole ribonucleotide synthetase (AIRS) and this compound ribonucleotide formyltransferase (GART).[3]

The reaction catalyzed by GARS is as follows:

5-phosphoribosylamine (PRA) + Glycine + ATP → this compound ribonucleotide (GAR) + ADP + Pi

Consumption of this compound Ribonucleotide

GAR is subsequently formylated by This compound ribonucleotide formyltransferase (GART) to produce formylthis compound ribonucleotide (FGAR).[7] This reaction utilizes N¹⁰-formyltetrahydrofolate (N¹⁰-formyl-THF) as the one-carbon donor.[7] As mentioned, in humans, GART is the C-terminal domain of the trifunctional GARS-AIRS-GART protein.[7]

The reaction catalyzed by GART is as follows:

This compound ribonucleotide (GAR) + N¹⁰-formyltetrahydrofolate → Formylthis compound ribonucleotide (FGAR) + Tetrahydrofolate

Quantitative Data

Understanding the kinetics of GARS and GART is crucial for designing effective inhibitors and for modeling the flux through the de novo purine pathway.

| Enzyme | Organism/Cell Line | Substrate | Km / Kd (µM) | Vmax / kcat | Reference(s) |

| GARS | Human Fibroblasts | Glycine | - | 5.19 nmol/5x105 cells/30 min | [8][9] |

| Chinese Hamster Ovary (CHO) | Glycine | - | 13.4 nmol/5x105 cells/30 min | [8][9] | |

| GART | Human (recombinant) | β-GAR | 3.0 ± 0.2 | - | [10] |

| Human (recombinant) | 10-formyl-5,8-dideazafolate (fDDF) | 2.8 ± 0.2 | - | [10] | |

| Murine Lymphoma (L5178Y) | 10-formyltetrahydrofolate | - | - | [1][11] | |

| E. coli | This compound ribonucleotide | Similar to FGAR | - | [12] | |

| E. coli | Formyl dideazafolate | Similar to dideazafolate | kcat (forward) ≈ 10x kcat (reverse) | [12] |

Table 1: Kinetic Parameters for GARS and GART. Km (Michaelis constant) and Kd (dissociation constant) values are reported. Vmax (maximum velocity) and kcat (catalytic rate constant) are provided where available.

| Inhibitor | Target Enzyme | Ki (nM) | Stage of Development | Reference(s) |

| Lometrexol | GART | 60 | Discontinued in clinical trials | [13][14] |

| Pemetrexed | GART | Low micromolar | FDA-approved for certain cancers | [13][14][15] |

| AG2034 | GART | 28 | Discontinued in Phase I clinical trials due to toxicity | [13] |

| LY309887 | GART | 6.5 | Investigated clinically | [7] |

Table 2: Inhibitors of this compound Ribonucleotide Formyltransferase (GART). Ki (inhibition constant) values indicate the potency of the inhibitors.

Experimental Protocols

Expression and Purification of Trifunctional GARS-AIRS-GART

A common method for obtaining the trifunctional human GARS-AIRS-GART protein for in vitro studies involves heterologous expression in E. coli.[16]

Protocol Outline:

-

Vector Construction: The full-length cDNA encoding human GARS-AIRS-GART is cloned into an expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density of the bacterial culture.[16]

-

Cell Lysis: Harvested cells are resuspended in a lysis buffer and disrupted by sonication.[16]

-

Affinity Chromatography: The soluble fraction of the cell lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted with an increasing concentration of a competing agent (e.g., imidazole).[16]

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other contaminants.[16]

This compound Ribonucleotide Synthetase (GARS) Activity Assay

An intact cell assay using permeabilized cells provides a more physiologically relevant measurement of GARS activity.[8][9]

Materials:

-

Cell culture medium

-

Tween 80

-

Assay buffer (containing ATP, MgCl₂, NH₄Cl, ribose-5'-phosphate)

-

[¹⁴C]glycine (radiolabeled substrate)

-

Scintillation fluid and counter

Protocol:

-

Cell Culture: Grow human fibroblasts or CHO cells to confluency.

-

Permeabilization: Treat the cells with a solution containing Tween 80 to permeabilize the cell membranes.

-

Reaction Initiation: Add the assay buffer containing [¹⁴C]glycine to the permeabilized cells.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Quantification: Measure the amount of radiolabeled GAR formed using liquid scintillation counting.

-

Data Analysis: Calculate the Vmax from a Lineweaver-Burk plot by varying the substrate concentrations.[9]

This compound Ribonucleotide Formyltransferase (GART) Spectrophotometric Assay

The activity of GART can be monitored continuously using a spectrophotometric assay that measures the formation of a product with a distinct absorbance spectrum.[10]

Materials:

-

Purified GART enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

This compound ribonucleotide (GAR)

-

A stable analog of N¹⁰-formyltetrahydrofolate, such as 10-formyl-5,8-dideazafolate (fDDF)

-

Spectrophotometer

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing the assay buffer, GAR, and fDDF.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified GART enzyme.

-

Spectrophotometric Monitoring: Immediately monitor the change in absorbance at a specific wavelength (e.g., 295 nm for the formation of 5,8-dideazafolate).[10]

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Kinetic parameters like Km and kcat can be determined by varying the substrate concentrations.

Mandatory Visualizations

Caption: The initial steps of de novo purine biosynthesis focusing on GAR.

Caption: Ordered-sequential kinetic mechanism of human GART.

References

- 1. Research Portal [iro.uiowa.edu]

- 2. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis*♦ | Semantic Scholar [semanticscholar.org]

- 3. Trifunctional purine biosynthetic protein adenosine-3 - Wikipedia [en.wikipedia.org]

- 4. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 5. Purine and pyrimidine pool sizes and purine base utilization in human lymphocytes and cultured lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphoribosylamine—glycine ligase - Wikipedia [en.wikipedia.org]

- 7. Biochemistry and pharmacology of this compound ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Free-Energy Profile Analysis of the Catalytic Reaction of this compound Ribonucleotide Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human this compound Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mammalian this compound ribonucleotide transformylase. Kinetic mechanism and associated de novo purine biosynthetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of the kinetic mechanism of Escherichia coli this compound ribonucleotide transformylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural studies of tri-functional human GART - PMC [pmc.ncbi.nlm.nih.gov]

Glycinamide: A Key Precursor in Prebiotic Peptide Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest to understand the origins of life, the spontaneous formation of peptides from simple precursors on the early Earth is a critical and intensely studied area. Among the various proposed mechanisms, the polymerization of amino acid amides, particularly glycinamide, has emerged as a highly plausible pathway. This compound's enhanced nucleophilic reactivity compared to its parent amino acid, glycine, makes it a more efficient building block for the formation of peptide bonds under prebiotic conditions. This technical guide provides a comprehensive overview of the role of this compound as a precursor in prebiotic peptide formation, detailing experimental protocols, presenting quantitative data, and illustrating key reaction pathways.

The Advantage of this compound in Prebiotic Peptide Synthesis

The primary challenge in prebiotic peptide synthesis is the thermodynamic barrier to forming amide bonds in an aqueous environment. This compound offers a solution to this problem due to the chemical properties of its amide group. The pKa value of the amino group in this compound is lower than that in glycine. This results in a lower degree of protonation of this compound's amino group, making it a more potent nucleophile and thus more reactive towards peptide bond formation.

Experimental Evidence and Quantitative Analysis

Seminal work in the 1980s by Yanagawa, Nishizawa, and colleagues demonstrated the feasibility of this compound polymerization under simulated prebiotic conditions. More recent studies on amino acid amides have further elucidated the mechanisms and efficiency of this process.

This compound Polymerization in Fluctuating Environmental Conditions

One of the most compelling models for prebiotic peptide synthesis involves fluctuating environmental conditions, such as wet-dry cycles, which would have been common on the early Earth.

Key Experiment: Yanagawa et al. (1984) demonstrated that glycine polymers with an average chain length of 12 could be formed from this compound in a system with fluctuating pH and temperature.[1]

Table 1: Polymerization of this compound in a Fluctuating System

| Parameter | Value | Reference |

| Starting Material | This compound | [1] |

| pH | 7.2 | [1] |

| Temperature | 80°C | [1] |

| Cycles | 20 | [1] |

| Average Polymer Length | 12 | [1] |

The Influence of pH on Peptide Formation from Amino Acid Amides

Recent research on alanine amide, a close analogue of this compound, has provided quantitative insights into the effect of pH on peptide yields in wet-dry cycle experiments. These findings offer a valuable model for understanding this compound polymerization.

Table 2: Relative Yields of Alanine Oligomers from Alanine Amide at Different pH in Wet-Dry Cycles

| Product | pH 3.0 (Relative Yield %) | pH 7.0 (Relative Yield %) | pH 10.0 (Relative Yield %) |

| Dialanine (Ala₂) | ~40 | ~60 | 100 |

| Trialanine (Ala₃) | ~25 | ~50 | 100 |

| Tetraalanine (Ala₄) | Not Detected | Detected | Not Detected |

Data adapted from studies on alanine amide as a model for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols based on foundational and recent studies.

Protocol 1: this compound Polymerization in a Fluctuating System (Based on Yanagawa et al., 1984)

-

Preparation of Reactant Solution: Prepare an aqueous solution of this compound at a desired concentration (e.g., 0.1 M). Adjust the pH of the solution to 7.2 using appropriate buffers.

-

Fluctuation Cycle:

-

Heating (Dry Phase): Place the solution in a reaction vessel and heat at 80°C until the water has evaporated, leaving a dry residue.

-

Rehydration (Wet Phase): Add a predetermined volume of pH 7.2 buffer or water to the reaction vessel to redissolve the residue.

-

-

Repetition: Repeat the wet-dry cycle for a specified number of iterations (e.g., 20 cycles).

-

Analysis: After the final cycle, dissolve the product in a suitable solvent. Analyze the resulting oligomers using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to determine the distribution and average length of the peptide chains.

Protocol 2: Wet-Dry Cycle Polymerization of Amino Acid Amides (General Protocol)

-

Sample Preparation: Prepare separate 1.5 mL Eppendorf tubes for each reaction condition. Add the amino acid amide solution (e.g., 0.05 M) to each tube. Adjust the pH of the solutions to the desired values (e.g., 3.0, 7.0, 10.0).

-

Wet-Dry Cycling:

-

Place the open-capped tubes in an oven set to 80°C to allow the solvent to evaporate completely.

-

After drying, add a specific volume of purified water to each tube to rehydrate the sample.

-

-

Iteration: Repeat the cycle as required.

-

Product Analysis: After the final cycle, dissolve the resulting products in a suitable solvent for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the oligopeptides, peptide amides, and cyclic peptides formed.

Reaction Pathways and Mechanisms

The polymerization of this compound is believed to proceed through a stepwise condensation mechanism. The enhanced nucleophilicity of the amino group in this compound facilitates its attack on the carbonyl carbon of another this compound molecule, leading to the formation of a dipeptide amide. This process can then continue, elongating the peptide chain.

Proposed Mechanism of this compound Dimerization

Caption: Proposed mechanism for the dimerization of this compound.

Experimental Workflow for Wet-Dry Cycle Polymerization

Caption: Experimental workflow for wet-dry cycle polymerization.

The Role of Catalysts in this compound Polymerization

While this compound polymerization can occur without catalysts, the presence of certain minerals and other molecules likely present on the early Earth could have significantly enhanced the rate and extent of these reactions.

Mineral Surfaces

Clay minerals, such as montmorillonite, are known to adsorb amino acids and could have acted as catalysts for peptide bond formation. The surfaces of these minerals can concentrate reactants and facilitate the necessary chemical transformations. While direct quantitative data for this compound is limited, studies on glycine polymerization on mineral surfaces provide strong evidence for this catalytic role. The catalytic efficiency of different oxide minerals for glycine polymerization has been shown to vary, with rutile and anatase being particularly effective.

Signaling Pathway of Mineral Catalysis

Caption: Proposed pathway for mineral-catalyzed this compound polymerization.

Conclusion

This compound stands out as a highly plausible and efficient precursor for the abiotic synthesis of peptides on the early Earth. Its inherent chemical reactivity, coupled with environmentally relevant conditions such as wet-dry cycles and the presence of mineral catalysts, provides a robust pathway for the formation of oligopeptides. The experimental evidence and methodologies outlined in this guide offer a solid foundation for further research into the role of this compound and other amino acid amides in the origin of life. Future investigations focusing on a broader range of prebiotic catalysts and a more detailed quantitative analysis of oligomer distribution will undoubtedly shed more light on this fascinating area of prebiotic chemistry.

References

The Biological Significance of Glycinamide Ribonucleotide (GAR): A Technical Guide for Researchers

Abstract: Glycinamide ribonucleotide (GAR) is a pivotal biochemical intermediate in the de novo biosynthesis of purine nucleotides. As a direct precursor to the purine ring structure, its formation and subsequent transformation are critical for the synthesis of DNA and RNA. The enzymes responsible for GAR metabolism, particularly this compound Ribonucleotide Transformylase (GART), have emerged as significant targets for therapeutic intervention, especially in oncology. This technical guide provides an in-depth examination of the biological role of GAR, the enzymology of its metabolic pathway, its significance as a drug target, and detailed experimental protocols for its study.

GAR in De Novo Purine Biosynthesis

This compound ribonucleotide (GAR) is a fundamental building block in the de novo purine synthesis pathway, a highly conserved metabolic process that constructs purine nucleotides from simpler precursors.[1][2] This pathway consists of ten sequential steps to convert phosphoribosyl pyrophosphate (PRPP) into inosine monophosphate (IMP), which is the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[2][3][4] GAR is involved in the second and third steps of this critical pathway.

Synthesis of GAR (Step 2)

GAR is synthesized from 5-phosphoribosyl-β-amine (PRA) and the amino acid glycine. This reaction is an ATP-dependent condensation catalyzed by the enzyme Phosphoribosylamine-glycine ligase, commonly known as this compound Ribonucleotide Synthetase (GARS).[1][5][6] The reaction forms an amide bond, yielding GAR, ADP, and inorganic phosphate (Pi).[1]

Reaction: PRA + glycine + ATP → GAR + ADP + Pi[1]

Formylation of GAR (Step 3)

Following its synthesis, GAR undergoes a formylation reaction to become formylthis compound ribotide (FGAR). This step is catalyzed by this compound Ribonucleotide Transformylase (GART or GARTfase).[1][7] The reaction involves the transfer of a formyl group from the cofactor 10-formyltetrahydrofolate (10-formyl-THF) to the amino group of GAR.[7][8][9] This is the first of two folate-dependent reactions in the pathway and is essential for building the purine ring.[7]

Reaction: GAR + 10-formyltetrahydrofolate → FGAR + tetrahydrofolate[1]

The Trifunctional GARS-AIRS-GART Enzyme in Humans

In humans and other higher eukaryotes, the enzymes catalyzing steps 2 (GARS), 3 (GART), and 5 (phosphoribosylaminoimidazole synthetase, AIRS) of the purine biosynthesis pathway are not isolated entities. Instead, they exist as a single, large trifunctional polypeptide.[6][7][10][11] This multienzyme complex, named GARS-AIRS-GART, is believed to enhance metabolic efficiency by channeling substrates between active sites, thereby increasing the throughput of the pathway.[10][11] GART is located on the C-terminal domain of this 110 kDa protein.[10][11]

Enzymology and Quantitative Data

The enzymes that metabolize GAR have been studied to understand their kinetics and mechanisms, providing a basis for inhibitor design.

| Parameter | Enzyme | Organism/Cell Line | Value | Reference |

| Vmax | GARS | Human Fibroblasts | 5.19 nmol GAR formed/5 x 10⁵ cells/30 min | [12] |

| Vmax | GARS | Chinese Hamster Ovary (CHO) | 13.4 nmol GAR formed/5 x 10⁵ cells/30 min | [12] |

| Optimal pH | GART | Murine Lymphoma (L5178Y) | 7.9 - 8.3 | [13] |

| Kinetic Mechanism | GART | Murine Lymphoma (L5178Y) | Ordered-sequential (10-formyl-THF binds first) | [13] |

| pKa 1 | GART (Wild-Type) | Human | 6.23 ± 0.02 | [7] |

| pKa 2 | GART (Wild-Type) | Human | 9.32 ± 0.02 | [7] |

Therapeutic Implications: GART as a Target in Oncology

The de novo purine biosynthetic pathway is upregulated in rapidly proliferating cells, such as cancer cells, to meet the high demand for DNA and RNA synthesis.[14] This metabolic dependency makes the pathway an attractive target for cancer chemotherapy.[7]

Rationale for GART Inhibition

GART catalyzes a crucial, folate-dependent formylation step. Inhibiting GART leads to the accumulation of GAR and the depletion of downstream purine nucleotides.[7] This starves the cancer cells of essential building blocks, thereby halting DNA replication and cell division, ultimately leading to cell death.[14] Because of its critical role, GART has been validated as a target for anticancer drugs.[7][8]

Development of GART Inhibitors

Antifolate compounds have been developed as potent inhibitors of GART. These drugs are often designed as substrate analogs that compete with either GAR or 10-formyl-THF for binding to the enzyme's active site. The development of non-polyglutamatable inhibitors is an area of active research to improve selectivity and reduce off-target effects.[9]

| Compound | Type | Target Enzyme | Ki | IC50 (CCRF-CEM cells) | Reference |

| Compound 1 | Thieno[2,3-d]pyrimidine antifolate | rhGAR Tfase | 30 nM | 16 nM | [9] |

| Compound 12 | Non-polyglutamatable inhibitor | rhGAR Tfase | 130 nM | 40 nM | [9] |

| Lometrexol | Antifolate | GAR Tfase | - | >200 nM (vs. Cmpd 12) | [9] |

Experimental Methodologies

The study of GAR metabolism and its inhibition requires robust biochemical assays. Below are protocols for key experiments.

Protocol: Spectrophotometric GART Inhibition Assay

This method is used to determine the inhibitory potency (e.g., Ki or IC50) of compounds against GART. The assay monitors the formation of a product from a folate analog, which has a distinct absorbance spectrum.[7][15]

-

Reagent Preparation:

-

Assay Buffer: 0.1 M HEPES or 100 mM Tris-HCl, pH 7.5-8.0.[7][15]

-

Substrate 1: β-glycinamide ribonucleotide (GAR) stock solution (e.g., 30 µM final concentration).[15]

-

Substrate 2: Folate analog, such as 10-formyl-5,8-dideazafolate (fDDF) or 10-CHODDF (e.g., 5-40 µM final concentration).[7][15]

-

Enzyme: Purified recombinant human GART (rhGART) (e.g., 3-20 nM final concentration).[7][15]

-

Inhibitor: Test compound dissolved in DMSO at various concentrations.

-

-

Assay Procedure:

-

In a UV-transparent 96-well plate, combine the assay buffer, GAR, folate analog, and varying concentrations of the test inhibitor.[15]

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C).[7][15]

-

Initiate the reaction by adding the GART enzyme solution.

-

Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 295 nm for the formation of 5,8-dideazafolate, Δε = 18.9 mM⁻¹cm⁻¹).[7]

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear phase of the absorbance change.

-

Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

-

Perform initial velocity studies with varying substrate and inhibitor concentrations to determine the kinetic mechanism and calculate the Ki value using appropriate models (e.g., Michaelis-Menten, Cheng-Prusoff).

-

References

- 1. Glycineamide ribonucleotide - Wikipedia [en.wikipedia.org]

- 2. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purine metabolism - Wikipedia [en.wikipedia.org]

- 4. news-medical.net [news-medical.net]

- 5. Chapter 27 [columbia.edu]

- 6. Phosphoribosylamine—glycine ligase - Wikipedia [en.wikipedia.org]

- 7. Human this compound Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Discovery of a Potent, Nonpolyglutamatable Inhibitor of this compound Ribonucleotide Transformylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphoribosylthis compound formyltransferase - Wikiwand [wikiwand.com]

- 11. Phosphoribosylthis compound formyltransferase - Wikipedia [en.wikipedia.org]

- 12. karger.com [karger.com]

- 13. Mammalian this compound ribonucleotide transformylase. Kinetic mechanism and associated de novo purine biosynthetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmdguru.com [pharmdguru.com]

- 15. Structural and Enzymatic Analysis of Tumor-Targeted Antifolates That Inhibit this compound Ribonucleotide Formyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

Glycinamide as a Glycine Prodrug in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycine, a crucial co-agonist at the N-methyl-D-aspartate (NMDA) receptor, plays a pivotal role in synaptic plasticity, learning, and memory. However, its therapeutic application for central nervous system (CNS) disorders is hampered by poor blood-brain barrier (BBB) penetration. This technical guide provides an in-depth analysis of glycinamide as a prodrug strategy to augment central glycine levels. We will delve into the metabolic conversion pathways, pharmacokinetic profiles, and pharmacodynamic effects. This guide will also furnish detailed experimental protocols for the evaluation of such prodrugs and present key quantitative data in a structured format. Visualizations of critical pathways and workflows are provided to facilitate a comprehensive understanding of the core concepts.

Introduction: The Rationale for Glycine Prodrugs

The neurotransmitter glycine is essential for the activation of NMDA receptors, acting as a mandatory co-agonist with glutamate.[1] Hypofunction of NMDA receptors has been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia and epilepsy.[2] Consequently, strategies to enhance NMDA receptor function by increasing synaptic glycine concentrations are of significant therapeutic interest.[2]

Direct administration of glycine is largely ineffective for CNS applications due to its hydrophilic nature, which severely limits its ability to cross the BBB.[3][4] The prodrug approach offers a viable solution by masking the polar functional groups of glycine, thereby increasing its lipophilicity and facilitating its transport into the brain.[1][5] Once in the CNS, the prodrug is metabolized to release the active glycine molecule.

Milacemide (2-n-pentylaminoacetamide) is a classic example of a glycine prodrug.[1][5] It readily enters the brain, where it is converted to this compound and subsequently to glycine, leading to enhanced NMDA receptor function.[1][6] This guide will focus on the role of this compound as a key intermediate in this strategy and explore its potential in neuroscience research and drug development.

Metabolic Conversion and Mechanism of Action

The primary mechanism of action for glycine prodrugs like milacemide involves a two-step enzymatic conversion to glycine within the CNS.[1]

-

Dealkylation to this compound: Lipophilic precursors such as milacemide cross the BBB and are then metabolized by monoamine oxidase B (MAO-B).[6][7] This enzymatic reaction cleaves the N-pentyl group, yielding this compound.[3][6]

-

Hydrolysis to Glycine: this compound is subsequently hydrolyzed by an amidase to produce glycine.[8]

The resulting increase in local glycine concentration enhances the activation of NMDA receptors.[1] Glycine binds to the GluN1 subunit of the NMDA receptor, and in conjunction with glutamate binding to the GluN2 subunit, facilitates the opening of the receptor's ion channel.[9] This allows for the influx of Ca²⁺, which acts as a second messenger to trigger downstream signaling cascades crucial for synaptic plasticity.[5][8]

Metabolic Pathway Diagram

Caption: Metabolic conversion of milacemide to glycine in the CNS.

Quantitative Data

The following tables summarize key quantitative data regarding the pharmacokinetics and pharmacodynamics of milacemide and its metabolites.

Table 1: Pharmacokinetic Parameters of Milacemide and Metabolites in Rats (Intraperitoneal Administration)[8]

| Compound | Dose (mg/kg, i.p.) | Compartment | Cmax (µg/mL or µg/g) |

| Milacemide | 100 | Serum | Dose-dependent, linear increase |

| 200 | Serum | Dose-dependent, linear increase | |

| 400 | Serum | Dose-dependent, linear increase | |

| 100 | CSF | Dose-dependent, linear increase | |

| 200 | CSF | Dose-dependent, linear increase | |

| 400 | CSF | Dose-dependent, linear increase | |

| This compound | 100 | Serum | Small, non-linear increase |

| 200 | Serum | Small, non-linear increase | |

| 400 | Serum | Small, non-linear increase | |

| 100 | CSF | ~2.5x Serum Cmax | |

| 200 | CSF | ~3.2x Serum Cmax | |

| 400 | CSF | ~4.1x Serum Cmax | |

| Glycine | 100 | Serum | Unaffected |

| 200 | Serum | Unaffected | |

| 400 | Serum | Unaffected | |

| 100 | CSF | Dose-dependent increase | |

| 200 | CSF | Significant dose-dependent increase | |

| 400 | CSF | Significant dose-dependent increase |

Note: This study highlights that milacemide metabolism to this compound and glycine occurs predominantly within the CNS, as evidenced by the significantly higher concentrations of metabolites in the cerebrospinal fluid (CSF) compared to serum.[7]

Table 2: Pharmacodynamic Efficacy of Glycine Prodrugs in Animal Models

| Prodrug/Compound | Animal Model | Endpoint | Effective Dose (ED₅₀) / Efficacy | Reference |

| Milacemide | Rat | Anticonvulsant (bicuculline-induced) | ED₅₀: 5.7 mg/kg (oral) | [10] |

| This compound | Ovariectomized Rat | Analgesia (vocalization threshold) | Significant effect at 400 and 800 mg/kg (i.p.). Analgesia occurred 10-20 min post-injection and persisted for ~45 min. | [11] |

| Milacemide | Rat | Cognitive Enhancement (passive avoidance) | Enhanced performance | [4] |

Signaling Pathways

The glycine derived from prodrug metabolism modulates the NMDA receptor, initiating a cascade of intracellular signaling events that are fundamental to synaptic plasticity.

NMDA Receptor Signaling Pathway Diagram

Caption: Glycine-dependent activation of the NMDA receptor and downstream signaling.

Experimental Protocols

In Vivo Microdialysis for Measuring Glycine in Rat Brain

This protocol allows for the real-time monitoring of extracellular glycine concentrations in specific brain regions following prodrug administration.[12][13][14]

Methodology:

-

Animal Preparation & Surgery:

-

Anesthetize a male Sprague-Dawley rat (or other appropriate strain) and secure it in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small burr hole above the target brain region (e.g., hippocampus or prefrontal cortex) using coordinates from a rat brain atlas (e.g., Paxinos and Watson).

-

Slowly lower a microdialysis guide cannula to the desired coordinates and secure it to the skull with dental cement and anchor screws.

-

Allow the animal to recover for 24-48 hours.

-

-

Microdialysis Procedure:

-

On the day of the experiment, place the awake, freely moving rat in a microdialysis bowl.

-

Insert a microdialysis probe through the guide cannula.

-

Connect the probe's inlet to a microinfusion pump and the outlet to a refrigerated fraction collector.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF; composition in mM: 147 NaCl, 4 KCl, 2.3 CaCl₂, pH 7.4) at a low, constant flow rate (e.g., 1.0-2.0 µL/min).[13]

-

Allow the system to equilibrate for 60-90 minutes.

-

-

Sample Collection and Drug Administration:

-

Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes) to establish stable basal glycine levels.

-

Administer the this compound prodrug (e.g., milacemide 400-800 mg/kg, i.p.) or vehicle.[14]

-

Continue collecting dialysate fractions at regular intervals for 3-4 hours to monitor the time-course of glycine concentration changes.

-

Immediately freeze samples at -80°C until analysis.

-

Quantification of Glycine by HPLC with Fluorescence Detection

This protocol details the analysis of microdialysate samples for glycine content using pre-column derivatization with o-phthaldialdehyde (OPA).[13][15]

Methodology:

-

Reagent Preparation:

-

Mobile Phase A: 30 mmol/L potassium dihydrogen phosphate buffer with 0.4% tetrahydrofuran, pH adjusted to 7.0.

-

Mobile Phase B: 50% HPLC-grade acetonitrile in water.

-

Derivatization Reagent: Prepare fresh daily. Dissolve 10 mg of OPA in 0.2 mL of methanol and 1.8 mL of 200 mmol/L potassium tetraborate buffer (pH 9.5). Add 10 µL of 3-mercaptopropionic acid (3-MPA).[15]

-

-

Sample Derivatization (Automated Recommended):

-

In a microvial, mix a small volume of the dialysate sample or standard (e.g., 10 µL).

-

Add the OPA/3-MPA reagent. The reaction of OPA with the primary amine of glycine forms a highly fluorescent isoindole derivative.

-

Allow the reaction to proceed for a consistent time (e.g., 1-2 minutes) at room temperature before injection.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

-

Gradient Elution: Use a gradient program to separate the amino acids. A typical gradient might start with 100% Mobile Phase A, ramping up the percentage of Mobile Phase B over ~30 minutes to elute the derivatized amino acids.

-

Quantification: Generate a standard curve using known concentrations of glycine standards. Calculate the glycine concentration in the samples by comparing their peak areas to the standard curve.

-

Preclinical Development Workflow

The evaluation of a novel glycine prodrug for CNS applications typically follows a structured preclinical workflow.

Experimental Workflow Diagram

Caption: A typical preclinical development workflow for a CNS glycine prodrug.

Conclusion

The use of this compound, often delivered via a more lipophilic precursor like milacemide, represents a validated and promising strategy for increasing glycine concentrations in the CNS. This approach effectively bypasses the blood-brain barrier, allowing for the targeted modulation of NMDA receptor activity. The data and protocols presented in this guide offer a framework for the continued investigation and development of novel glycine prodrugs. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their therapeutic potential for a range of neurological and psychiatric disorders characterized by NMDA receptor hypofunction.

References

- 1. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Milacemide metabolism in rat liver and brain slices by solids NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Milacemide, a glycine prodrug, enhances performance of learning tasks in normal and amnestic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antiepileptic drug pharmacokinetics and neuropharmacokinetics in individual rats by repetitive withdrawal of blood and cerebrospinal fluid: milacemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMDA receptor - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. A microdialysis study of this compound, glycine and other amino acid neurotransmitters in rat frontal cortex and hippocampus after the administration of milacemide, a glycine pro-drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of glycinamide hydrochloride

Glycinamide Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the (CAS 1668-10-6). It is intended to be a comprehensive resource for professionals in research, chemical synthesis, and pharmaceutical development, offering detailed data, experimental protocols, and visualizations of key processes involving this versatile compound.

Physicochemical Properties

This compound hydrochloride is the hydrochloride salt of this compound, the amide derivative of the amino acid glycine.[1] It typically appears as a white to pale cream or off-white crystalline powder.[2][][4] The compound is noted for being hygroscopic, meaning it readily absorbs moisture from the air.[2][4][5]

Quantitative Physical and Chemical Data

The following tables summarize the key quantitative properties of this compound hydrochloride, compiled from various sources for easy reference and comparison.

Table 1: Core Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₂H₇ClN₂O | [2][6] |

| Molecular Weight | 110.54 g/mol | [2][6] |

| Melting Point | 204°C (decomposes) | [][4][7] |

| Boiling Point | 281.3°C at 760 mmHg | [][7] |

| pKa | 8.20 (at 20°C) | [4][8] |

| Density | 1.122 g/cm³ | [][4] |

| Appearance | White to pale cream crystalline powder |[2][][4] |

Table 2: Solubility and Spectroscopic Data

| Property | Value | Source(s) |

|---|---|---|

| Solubility in Water | 1100 g/L; 6.4 M (at 0°C) | [2][7][8] |

| UV Absorption (λmax) | 260 nm (Amax: 0.1 in 0.5 M H₂O) | [5] |

| Flash Point | 123.9°C | [4][7] |

| Vapor Pressure | 0.00359 mmHg at 25°C |[4][7] |

Applications in Research and Drug Development

This compound hydrochloride is a versatile compound with significant applications in both biochemical research and pharmaceutical manufacturing.

-

Biochemical Buffer: Due to its pKa of 8.20 at 20°C, which is near physiological pH, it is highly effective as one of Good's buffers in cell culture and other biochemical applications.[4][8][9]

-

Pharmaceutical Intermediate: It serves as a crucial precursor and building block in the synthesis of a wide range of active pharmaceutical ingredients (APIs), including antipsychotics, anticonvulsants, and antidiabetic agents.[10][11][12] Its high water solubility makes it ideal for use in aqueous solutions during synthesis.[10]

-

Peptide Synthesis: The compound is widely used in peptide synthesis and for research into amide bond formation.[][13]

-

Antiviral Research: It is a biologically active metabolite of the antiretroviral tripeptide glycyl-prolyl-glycinamide (GPG-amide) and retains antiretroviral activity.[1]

-

Metabolic Pathways: this compound is a key reagent in the synthesis of glycineamide ribonucleotide (GAR), an intermediate in the de novo biosynthesis of purines.[1][8]

Role in De Novo Purine Biosynthesis

This compound hydrochloride is fundamental to studying the de novo purine biosynthesis pathway. In this pathway, the enzyme this compound ribonucleotide synthetase (PurD) catalyzes the formation of glycineamide ribonucleotide (GAR) from phosphoribosylamine (PRA) and glycine, in a process that first involves the ATP-dependent creation of a glycyl-phosphate intermediate.[1]

Caption: Role of Glycine in GAR Synthesis Pathway.

Experimental Protocols

Detailed methodologies are critical for the reproducible synthesis and analysis of this compound hydrochloride.

Synthesis Protocols

Several methods for the synthesis of this compound hydrochloride have been documented. The choice of method often depends on the desired scale, yield, and purity.

Method 1: From Aminoacetonitrile Hydrochloride

This method involves the hydrolysis of aminoacetonitrile hydrochloride in an alcohol solvent, followed by saturation with hydrogen chloride gas.[14][15]

-

Step 1: Dissolution: Dissolve aminoacetonitrile hydrochloride in isopropanol.[15]

-

Step 2: Heating: Heat the solution to a temperature between 50-70°C.[15]

-

Step 3: HCl Gas Saturation: Pass dry hydrogen chloride gas through the heated solution until it is saturated.[15]

-

Step 4: Incubation: Maintain the temperature and incubate for 4-5 hours to allow the reaction to complete.[15]

-

Step 5: Cooling and Filtration: Cool the mixture to room temperature.[15]

-

Step 6: Isolation: Perform suction filtration to collect the this compound hydrochloride product.[15]

Caption: Synthesis from Aminoacetonitrile HCl.

Method 2: From Chloroacetyl Chloride

This approach involves the reaction of chloroacetyl chloride with ammonia in an alcohol solvent.[16]

-

Step 1: Reaction Setup: Prepare a 10% ammonia/methanol solution in a reaction vessel.[16]

-

Step 2: Addition of Reactant: While stirring, add chloroacetyl chloride to the ammonia solution. The molar ratio of ammonia to chloroacetyl chloride should be between 3:1 and 4:1.[16]

-

Step 3: Temperature Control: Maintain the reaction temperature between -10°C and 10°C during the addition.[16]

-

Step 4: Incubation: After the addition is complete, maintain the temperature for approximately 30 minutes.[16]

-

Step 5: Isolation of Crude Product: Use suction filtration to obtain the crude this compound hydrochloride.[16]

-

Step 6: Purification: Recrystallize the crude product from 80% ethanol to yield the purified final product.[16]

Purification Protocol: Recrystallization

For achieving high purity (≥99.0%), recrystallization is a standard method.

-

Procedure: The crude salt can be crystallized from ethanol, an ethanol/water mixture, or methanol to remove impurities.[4][5]

Analytical and Quality Control Protocols

To ensure the identity and purity of this compound hydrochloride, several analytical techniques are employed. A Certificate of Analysis (CoA) from the supplier should verify these specifications.[17]

Table 3: Analytical Methods and Specifications | Analysis | Method | Typical Specification | Source(s) | | :--- | :--- | :--- | | Assay (Purity) | Titration (ex Chloride) / HPLC | ≥97.5% to ≤102.5% |[2][17][18] | | Identification | Fourier-Transform Infrared Spectroscopy (FTIR) | Conforms to reference spectrum |[2][6][17] | | Water Content | Karl Fischer Titration | ≤1.0% |[2][18] | | Clarity of Solution | Visual Inspection | 0.5% w/v solution in water is transparent to almost transparent |[2][18] | | Heavy Metals | Inductively Coupled Plasma (ICP) Spectroscopy | Limits on Pb, Fe, Cd specified |[17] | | Structure Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy | Conforms to reference ¹H and ¹³C NMR spectra |[6][17][19] |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method can be used for the quantitative detection of this compound hydrochloride, particularly as an impurity in substances like oxiracetam.[20]

-

Chromatographic Column: Welch Ultimate AQ-C18 (4.6 mm x 250 mm, 5 µm).[20]

-

Column Temperature: 30°C.[20]

-

Mobile Phase: 0.05 mol/L monopotassium phosphate solution containing 0.2% sodium octane sulfonate.[20]

-

Flow Rate: 0.5 mL/min.[20]

-

Detection Wavelength: 205 nm.[20]

-

Injection Volume: 20 µL.[20]

-

Quantification: External standard method.[20]

Caption: HPLC Workflow for Quantitative Analysis.

References

- 1. This compound Hydrochloride|CAS 1668-10-6|Research Use [benchchem.com]

- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 4. Cas 1668-10-6,this compound hydrochloride | lookchem [lookchem.com]

- 5. This compound hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound hydrochloride | C2H7ClN2O | CID 2723639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound Hydrochloride Or this compound Hcl BP EP USP CAS 1668-10-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. This compound Hydrochloride | 1668-10-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. Preparation method for this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN103265448A - Preparation method for this compound hydrochloride - Google Patents [patents.google.com]

- 16. CN101979376B - Method for preparing this compound hydrochloride - Google Patents [patents.google.com]

- 17. nbinno.com [nbinno.com]

- 18. A11128.22 [thermofisher.com]

- 19. This compound hydrochloride(1668-10-6) 1H NMR [m.chemicalbook.com]

- 20. HPLC quantitative detection method of this compound hydrochloride in oxiracetam - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Coordination Chemistry of Glycinamide with Transition Metals: Synthesis, Structure, and Biomedical Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of glycinamide with transition metals, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. This compound, the amide derivative of the simplest amino acid, glycine, serves as a versatile ligand, forming stable complexes with a variety of transition metals. The resulting coordination compounds exhibit diverse structural motifs and possess promising biological activities, including anticancer and antimicrobial properties, making them an area of significant research interest.

Synthesis of this compound-Transition Metal Complexes

The synthesis of this compound-transition metal complexes is typically achieved through the reaction of a transition metal salt with this compound hydrochloride in an aqueous or alcoholic solution. The pH of the reaction mixture is a critical parameter, often adjusted by the addition of a base, such as sodium bicarbonate or sodium hydroxide, to deprotonate the amino group of this compound, facilitating its coordination to the metal center.

General Experimental Protocol

A common synthetic route involves the following steps:

-

Ligand Preparation: this compound hydrochloride is dissolved in a suitable solvent, typically water or ethanol.

-